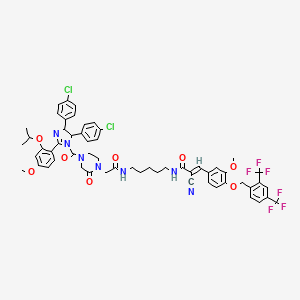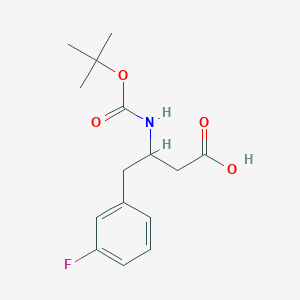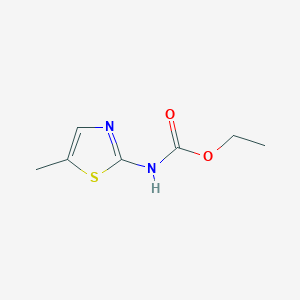
Cinerubin A hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinerubine A is an anthracycline compound with the molecular formula C42H53NO16 and a molecular weight of 827.87 g/mol . It is primarily used for research and development purposes and is not intended for medicinal or household use . Anthracyclines are a class of drugs used in cancer chemotherapy derived from Streptomyces bacterium.
Preparation Methods
The preparation of Cinerubine A involves complex synthetic routes and reaction conditions. The synthesis typically starts with the isolation of the compound from natural sources, followed by various chemical reactions to obtain the desired structure. Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification steps .
Chemical Reactions Analysis
Cinerubine A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cinerubine A has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of anthracycline compounds. In biology and medicine, it is used to investigate its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Cinerubine A involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the action of topoisomerase II. This leads to the formation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells . The molecular targets and pathways involved include the DNA double helix and the topoisomerase II enzyme .
Comparison with Similar Compounds
Cinerubine A is similar to other anthracycline compounds such as doxorubicin, daunorubicin, and epirubicin. it is unique in its specific molecular structure and the particular pathways it affects. Similar compounds include doxorubicin, daunorubicin, epirubicin, and idarubicin .
Properties
Molecular Formula |
C42H53NO16 |
|---|---|
Molecular Weight |
827.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3 |
InChI Key |
STUJMJDONFVTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



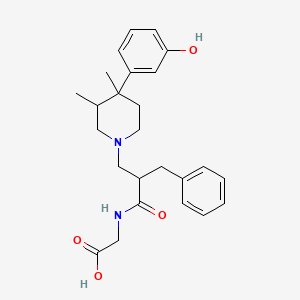
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
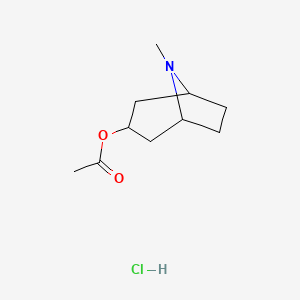
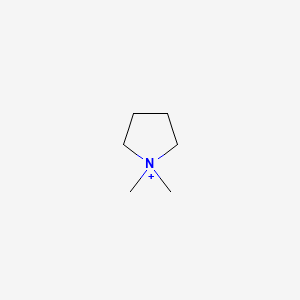
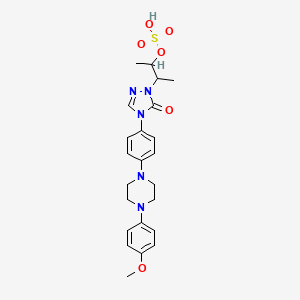

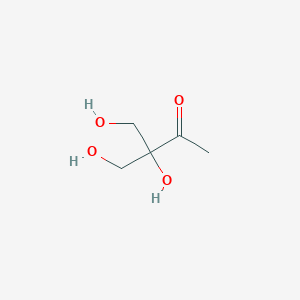

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
